molecular formula C10H9F3O3 B2679087 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid CAS No. 438475-19-5

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid

Cat. No.: B2679087
CAS No.: 438475-19-5
M. Wt: 234.174
InChI Key: GQHFVAPINPEZPD-UHFFFAOYSA-N
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Description

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a trifluoroethoxy group attached to a benzoic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid typically involves multiple steps:

    Reaction of 2,4-dinitrochlorobenzene with trifluoroethanol: This step produces 2,4-dinitrochlorobenzene trifluoroethanol ether.

    Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to form 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzene.

    Hydrolysis: Finally, the compound undergoes hydrolysis to yield this compound.

Chemical Reactions Analysis

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroethoxy group can be substituted under specific conditions.

    Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-2-1-3-8(4-7)9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHFVAPINPEZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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